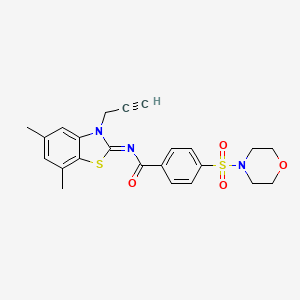

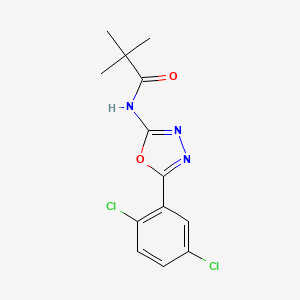

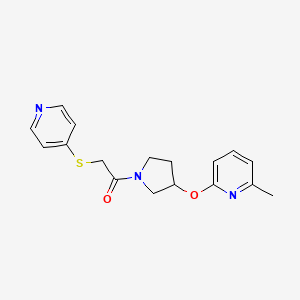

4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a synthetic molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, paper discusses the synthesis of benzo[d]isoxazole derivatives with sulfonyl piperazine moieties, which are evaluated for their antimycobacterial activity. Paper describes the synthesis of isoxazoline derivatives linked to benzoisothiazoles via piperazine, which exhibit cytotoxic and antineoplastic activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of substituted piperazine rings followed by the introduction of sulfonyl groups and subsequent coupling with other heterocyclic structures such as isoxazoles or benzoisothiazoles. In paper , a series of benzo[d]isoxazole analogues were synthesized and characterized using various spectroscopic techniques. Similarly, paper outlines the regio-selective synthesis of isoxazoline derivatives through the reaction of substituted aldoximes with allylpiperazine-linked benzoisothiazoles.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using spectroscopic methods and, in some cases, single crystal X-ray diffraction (XRD). For example, the structure of one of the active compounds in paper was substantiated through single crystal XRD. These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to create specific interactions with biological targets. In paper , the antimycobacterial activity suggests that the synthesized compounds can interact with components of the Mycobacterium tuberculosis bacterium. Paper indicates that the synthesized isoxazoline derivatives can induce apoptosis in cancer cells, suggesting a mechanism of action related to the activation of apoptotic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl groups, piperazine rings, and isoxazole or benzoisothiazole moieties can affect solubility, stability, and reactivity. The antimycobacterial activity of the compounds in paper is quantified by their minimum inhibitory concentration (MIC), which provides a measure of their potency. The cytotoxic activity of the compounds in paper is evaluated against tumor cells, indicating their potential use in cancer therapy.

Aplicaciones Científicas De Investigación

Crystal Structure and Computational Studies

- Crystal Structure Analysis : Compounds similar to the target molecule have been analyzed using crystal structure studies. For example, Kumara et al. (2017) investigated compounds with piperazine derivatives, revealing their crystalline properties and intermolecular interactions, which are crucial for understanding their reactivity and potential applications (Kumara et al., 2017).

- Computational Studies : The same study by Kumara et al. also utilized Density Functional Theory (DFT) calculations to determine reactive sites, providing insights into the electronic properties of similar compounds (Kumara et al., 2017).

Biological and Pharmacological Activities

- Anticancer Activity : Turov (2020) explored the anticancer potential of compounds with piperazine substituents, indicating potential applications of similar structures in cancer research (Turov, 2020).

- 5-HT7 Receptor Antagonism : Yoon et al. (2008) synthesized compounds related to the target molecule and evaluated them as 5-HT7 receptor antagonists, suggesting a role in neurological research (Yoon et al., 2008).

- Antimicrobial Activities : Various studies have highlighted the antimicrobial potential of compounds containing piperazine and related structures. Bektaş et al. (2007), Wu Qi (2014), and Patel et al. (2009) reported significant antibacterial activities for these compounds, indicating their relevance in the development of new antimicrobial agents (Bektaş et al., 2007), (Wu Qi, 2014), (Patel et al., 2009).

Antitubercular and Antiviral Activities

- Antitubercular Agents : Jallapally et al. (2014) developed piperazine-thiosemicarbazone hybrids as inhibitors of Mycobacterium tuberculosis, showcasing the potential of similar compounds in treating tuberculosis (Jallapally et al., 2014).

- Antiviral Activities : Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with Febuxostat, demonstrating anti-Tobacco mosaic virus (TMV) activities, thus indicating the potential of such compounds in antiviral research (Reddy et al., 2013).

Propiedades

IUPAC Name |

4-[[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O4S/c1-12-13(10-18-24-12)11-19-5-7-20(8-6-19)25(21,22)14-3-4-16(23-2)15(17)9-14/h3-4,9-10H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIJXHUFVNFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)